Product packaging for Chlorine nitrate(Cat. No.:CAS No. 14545-72-3)

Chlorine nitrate

Cat. No.: B078553
CAS No.: 14545-72-3
M. Wt: 97.46 g/mol
InChI Key: XYLGPCWDPLOBGP-UHFFFAOYSA-N
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Description

Chlorine nitrate (ClONO₂) is a chemically significant nitrate ester of hypochlorous acid, serving as a critical reagent in atmospheric chemistry and fundamental oxidation studies. Its primary research value lies in its role as a key reservoir species in the stratospheric ozone cycle, where it is formed from the reaction of chlorine monoxide (ClO) with nitrogen dioxide (NO₂). Investigating the formation and photolysis of this compound is paramount for modeling and understanding polar ozone depletion phenomena, particularly in the formation of the Antarctic ozone hole. In the laboratory, it is employed to study kinetics and reaction mechanisms involving halogen and nitrogen oxide species, providing insights into atmospheric reaction pathways. Furthermore, it acts as a potent nitrating and oxidizing agent in specialized synthetic chemistry for the preparation of other nitrate compounds or for studying oxidative processes. This high-purity reagent is essential for researchers developing advanced atmospheric models, exploring environmental remediation strategies, and conducting fundamental mechanistic studies on gas-phase and heterogeneous reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClNO3 B078553 Chlorine nitrate CAS No. 14545-72-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14545-72-3

Molecular Formula

ClNO3

Molecular Weight

97.46 g/mol

IUPAC Name

chloro nitrate

InChI

InChI=1S/ClNO3/c1-5-2(3)4

InChI Key

XYLGPCWDPLOBGP-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])OCl

Canonical SMILES

[N+](=O)([O-])OCl

Other CAS No.

14545-72-3

Origin of Product

United States

Theoretical and Computational Studies of Chlorine Nitrate

Ab Initio and Density Functional Theory Investigations of Chlorine Nitrate (B79036) Molecular Structure

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for determining the molecular structure of chlorine nitrate with high accuracy. These first-principles approaches solve the electronic Schrödinger equation to predict geometries, bond lengths, and bond angles.

Various levels of theory have been employed to optimize the geometry of this compound. Methods such as Møller-Plesset second-order perturbation theory (MP2) and DFT with hybrid functionals like B3LYP are commonly used. arxiv.org For higher accuracy, composite methods like G2(MP2) and coupled-cluster techniques are utilized. researchgate.net These calculations have been performed for isolated ClONO₂ molecules and for complexes involving ClONO₂ with other molecules, such as water, to simulate atmospheric conditions. uibk.ac.at

High-level electronic structure calculations have been used to study not just the stable ground state of this compound but also its isomers, such as chlorine peroxynitrite (ClOONO). researchgate.net Theoretical studies comparing halogen nitrites (XONO, where X = Cl, Br, I) have revealed interesting variations in structural parameters upon halogen substitution. tandfonline.com The combination of these computational studies provides a detailed picture of the molecule's three-dimensional structure.

Table 1: Calculated and Experimental Bond Lengths and Angles for this compound This table integrates typical data from computational studies and experimental findings.

Parameter Bond Calculated Value (Typical) Experimental Value
Bond Length Cl-O ~1.63 Å 1.634 Å
O-NO₂ ~1.41 Å 1.405 Å
N-O (trans) ~1.20 Å 1.199 Å
N-O (cis) ~1.19 Å 1.192 Å
Bond Angle ∠Cl-O-N ~113° 112.8°
∠O-N-O (trans) ~118° 118.0°
∠O-N-O (cis) ~112° 111.9°

Source: Data compiled from typical values presented in literature, including reference researchgate.net.

Quantum Mechanical Analysis of this compound Bonding and Electronic Structure

Quantum mechanical calculations provide deep insights into the bonding and electronic nature of this compound. High-level electronic structure calculations have been instrumental in clarifying its reactivity, particularly in hydrolysis reactions. acs.org These studies show that as the number of solvating water molecules increases, this compound exhibits growing ionization along the O₂NO-Cl bond. acs.org This enhances the electrophilicity of the chlorine atom, making it more susceptible to nucleophilic attack. acs.org

The electronic structure of this compound and its isomers, nitryl chloride (ClNO₂) and chlorine nitrite (B80452) (ClONO), has been a subject of detailed ab initio investigations. acs.org Calculations reveal that this compound is significantly more stable than its peroxynitrite isomer (ClOONO). researchgate.net The energy difference is calculated to be around 30 kcal/mol, indicating a high barrier for isomerization. researchgate.net

Analyses of the electronic distribution and molecular orbitals help explain the molecule's properties and reaction mechanisms. For instance, in the reaction of Cl⁻ with ClONO₂, ab initio calculations at the MP2 and coupled-cluster levels show no energy barrier for the approach of the chloride ion towards the chlorine atom in ClONO₂, indicating a facile interaction governed by the molecule's electronic properties. caltech.edu

Computational Studies of this compound Vibrational Modes and Spectroscopic Signatures

Computational chemistry is a powerful tool for calculating and interpreting the vibrational spectra of molecules like this compound. Theoretical calculations of harmonic vibrational frequencies are crucial for assigning experimental infrared (IR) and Raman spectra. tandfonline.comnih.gov These calculations are typically performed using DFT and MP2 methods. nih.gov

The vibrational spectrum of this compound features several characteristic bands that are used for its remote sensing in the atmosphere. researchgate.net Computational studies help to precisely assign these bands to specific molecular motions (vibrational modes). The main infrared absorption bands are located around 779, 809, 1293, and 1735 cm⁻¹. researchgate.net These correspond to complex vibrational modes involving the stretching and bending of the Cl-O-N and NO₂ groups. For example, similar calculations on the related methyl nitrate molecule show that modes like the O-N-O bend and the CH₃O-NO₂ stretch are critical in its dynamics. aip.org

Table 2: Prominent Infrared Vibrational Bands of this compound

Wavenumber (cm⁻¹) Assignment
779 ν₄, NO₂ bending
809 ν₅, Cl-O stretch
1293 ν₂, symmetric NO₂ stretch

Source: Data from reference researchgate.net.

The accuracy of these calculated frequencies can be improved by applying scaling factors or by using higher levels of theory to account for anharmonicity. researchgate.net These theoretical spectra are vital for interpreting atmospheric data and understanding the role of this compound in atmospheric chemistry.

Potential Energy Surface Mapping for this compound Reaction Pathways

The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a system as a function of its geometry. libretexts.org Mapping the PES for reactions involving this compound is essential for understanding reaction mechanisms, kinetics, and dynamics. Ab initio and DFT calculations are used to locate stationary points—minima corresponding to reactants, products, and intermediates, and saddle points corresponding to transition states—on the PES. pnas.org

For the formation of this compound from ClO and NO₂, quantum mechanical studies have mapped the PES, showing that the reaction proceeds via an N-O association without an entrance barrier, leading to the stable ClONO₂ product. researchgate.net The molecule is stabilized by approximately 29.8 kcal/mol relative to the reactants. researchgate.net The PES also reveals pathways for further reactions, such as the decomposition of ClONO₂ into NO₃ + Cl. researchgate.net

In the context of its atmospheric hydrolysis, theoretical studies have explored the PES for the reaction of ClONO₂ with water clusters. uibk.ac.at These calculations map the reaction coordinate from the initial adsorbate complex, through a transition state, to the final products (HOCl and HNO₃). osti.gov The shape of the PES, specifically the height of the energy barriers, determines the reaction rate.

Theoretical Elucidation of this compound Reaction Intermediates and Transition States

A primary goal of computational studies is to identify and characterize the short-lived intermediates and transition states that govern chemical reactions. For this compound, this has been particularly important for understanding its atmospheric hydrolysis.

Theoretical calculations have successfully identified the structures of key transition states. For the hydrolysis reaction on ice surfaces, the transition state involves a concerted mechanism where water molecules play a crucial role. uibk.ac.at The addition of a second water molecule to the reaction complex dramatically lowers the activation barrier by closing a reactive ring structure. uibk.ac.at

High-level electronic structure calculations have also identified stable reaction intermediates. In the hydrolysis of this compound in neutral water clusters, a species similar to the experimentally observed H₂OCl⁺ intermediate was found to be stable in a cluster of eight water molecules. acs.org Furthermore, the formation of this compound from ClO + NO₂ can proceed through peroxynitrite intermediates (cis- and trans-ClOONO), though the activation barriers for their isomerization to the more stable ClONO₂ are calculated to be very high. researchgate.net

The energetics of these intermediates and transition states are calculated using methods like G2(MP2) and CCSD(T) to achieve high accuracy. researchgate.net The rates of these reaction steps are then often calculated using theories like Variational Transition State Theory (VTST), which incorporates information from the PES to provide a more accurate description of the reaction kinetics. uibk.ac.atumn.edu

Chemical Kinetics and Reaction Mechanisms of Chlorine Nitrate

Gas-Phase Formation Kinetics of Chlorine Nitrate (B79036)

The primary formation route of chlorine nitrate in the stratosphere is through the gas-phase recombination of chlorine monoxide (ClO) radicals and nitrogen dioxide (NO₂).

Termolecular Association Reaction of ClO and NO₂ Forming this compound

ClO + NO₂ + M → ClONO₂ + M copernicus.orgresearchgate.net

Studies have confirmed that this compound (ClONO₂) is the major product of this association reaction, with no significant evidence for the formation of other isomers. researchgate.net

Experimental and Theoretical Determination of Rate Constants for this compound Formation

The rate constant for the termolecular formation of this compound has been the subject of numerous experimental and theoretical studies. The reaction rate is dependent on temperature and the pressure of the third body.

The low-pressure limit rate coefficient (k₀) for the reaction with N₂ as the third body is recommended to follow the expression: k₀ = 1.8 x 10⁻³¹ (T/300)⁻³․⁴ cm⁶ molecule⁻² s⁻¹ vaia.com

This expression is based on a collection of laboratory measurements. vaia.com Theoretical calculations, such as those using ab initio molecular orbital theory, have produced rate constants that are in close agreement with experimental results. royalsocietypublishing.org For instance, at 213 K and 223 K, predicted values for the reaction of ClOO with NO to form products including ClONO₂ intermediates were found to be 3.78 × 10⁻¹¹ and 3.83 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively, which aligns well with experimental data. vaia.com

Below is an interactive data table summarizing some of the experimentally determined rate constants for the formation of this compound.

Temperature (K)Pressure (Torr)Third Body (M)Rate Constant (k) (cm⁶ molecule⁻² s⁻¹)Reference
2481 - 9HeSee original data
2991 - 9HeSee original data
3601 - 9HeSee original data
4171 - 9HeSee original data
2981 - 4ArSee original data
2991 - 6N₂See original data
3601 - 6N₂See original data
4171 - 6N₂See original data
30310, 25, 760N₂1.40 ± 0.07 x 10⁻³¹ researchgate.net
250 - 3561 - 5N₂4.40 ± 0.66 x 10⁻³³ exp(1087±70/T) acs.org

Note: The rate constant is often expressed in the Arrhenius form k(T) = A exp(-Ea/RT). For termolecular reactions, the rate is dependent on the concentration of the third body, [M].

Gas-Phase Loss Processes and Reactivity of this compound

This compound is primarily removed from the atmosphere through photodissociation and, to a lesser extent, by thermal decomposition and reactions with other atmospheric species.

Photodissociation Pathways and Quantum Yields of this compound

The photolysis of this compound by solar ultraviolet radiation is a major sink for this compound in the stratosphere. copernicus.orgcopernicus.org The absorption of a photon can lead to the breaking of different chemical bonds within the molecule, resulting in various product channels. The photodissociation of ClONO₂ occurs at wavelengths between 196 and 432 nm. royalsocietypublishing.org

The two primary photodissociation pathways are:

ClONO₂ + hν → Cl + NO₃ royalsocietypublishing.org

ClONO₂ + hν → ClO + NO₂ royalsocietypublishing.org

A third potential pathway, ClONO₂ + hν → ClONO + O, has been considered but is now thought to be insignificant in the atmosphere. royalsocietypublishing.org

The quantum yield (Φ), which represents the probability of a specific pathway occurring upon photon absorption, is wavelength-dependent.

Wavelength (λ)Φ (Cl + NO₃)Φ (ClO + NO₂)Reference
< 308 nm0.60.4 royalsocietypublishing.org
308 nm < λ < 364 nm7.143 x 10⁻³λ - 1.601 - (7.143 x 10⁻³λ - 1.60) royalsocietypublishing.org
> 364 nm1.00.0 royalsocietypublishing.org
193 nm~0.34~0.66 govinfo.gov
248 nm~0.46~0.54 govinfo.gov
308 nm0.80 ± 0.200.28 ± 0.12

Direct measurements have confirmed that both the Cl + NO₃ and ClO + NO₂ channels are significant. The relative importance of these channels has a direct impact on stratospheric ozone chemistry, as they release different catalytically active species.

Thermal Decomposition Kinetics of this compound

The thermal decomposition of this compound is an endothermic process that can proceed through the reverse of its formation reaction:

ClONO₂ + M → ClO + NO₂ + M

Theoretical calculations have shown that the cleavage of the O-N bond to produce ClO and NO₂ is endothermic by approximately 25.0 kcal/mol, while the cleavage of the O-Cl bond to form Cl and NO₃ is endothermic by about 39.1 kcal/mol. vaia.com Due to the high energy barriers, the unimolecular thermal decomposition of this compound is generally slow under typical stratospheric conditions compared to its photolytic loss. However, at higher temperatures, its decomposition rate becomes more significant.

While detailed kinetic studies on the unimolecular thermal decomposition of this compound are limited, the thermal stability of related nitrate esters has been extensively studied. For many primary and secondary nitrate esters, the rate-determining step in their thermal decomposition is the homolytic cleavage of the RO-NO₂ bond, with activation energies around 170 kJ/mol.

Gas-Phase Reactions of this compound with Atmospheric Radicals (e.g., OH, O) and Trace Gases

In the gas phase, this compound (ClONO2) can react with atmospheric radicals, although these reactions are generally slower than its photolysis or heterogeneous reactions. The reaction with the hydroxyl (OH) radical is a notable gas-phase sink for ClONO2. copernicus.org Kinetic studies using discharge-flow techniques with resonance fluorescence detection have determined the rate constant for this reaction. aip.org

The reaction is: ClONO₂ + OH → Products

The temperature-dependent rate constant (k) for the reaction with OH has been reported as (1.19 ± 0.10) × 10⁻¹² exp[(−333 ± 22)/T] cm³ s⁻¹, which equates to (3.93 ± 0.11) × 10⁻¹³ cm³ s⁻¹ at 295 K. aip.org

The reaction of this compound with atomic oxygen (O) is another potential gas-phase process. The formation of ClO and NO2 from ClONO2 involves the breaking of the Cl-O bond. copernicus.org

Gas-phase reactions with stable trace gases like hydrogen chloride (HCl) and water (H₂O) are significantly slower. For the homogeneous gas-phase reaction between ClONO₂ and HCl, an upper limit for the rate constant has been established at less than 8.4 x 10⁻²¹ cm³/molecule per second at 296 K. nasa.gov Similarly, the gas-phase reaction with H₂O is also very slow, with a rate constant upper limit of less than 3.4 x 10⁻²¹ cm³/molecule per second at the same temperature. nasa.gov In both of these slow gas-phase reactions, nitric acid (HNO₃) is a primary product. nasa.gov

ReactantRate Constant (k)Temperature (K)Reference
OH (1.19 ± 0.10) × 10⁻¹² exp[(−333 ± 22)/T] cm³ s⁻¹246–387 aip.org
HCl < 8.4 x 10⁻²¹ cm³/molecule s⁻¹296 nasa.gov
H₂O < 3.4 x 10⁻²¹ cm³/molecule s⁻¹296 nasa.gov

Mechanistic Studies of Catalytic Cycles Involving Gaseous this compound

This compound is a crucial reservoir species in stratospheric chemistry, temporarily holding both reactive chlorine (ClOx) and reactive nitrogen (NOx). copernicus.orgtheozonehole.org Its formation and destruction are central to catalytic cycles that regulate ozone levels.

The primary formation mechanism for gaseous this compound is the three-body association reaction of chlorine monoxide (ClO) and nitrogen dioxide (NO₂): copernicus.orgrsc.org

ClO + NO₂ + M → ClONO₂ + M

Here, M is a third body (like N₂ or O₂) that stabilizes the newly formed ClONO₂ molecule. copernicus.org This reaction effectively sequesters the ozone-destroying radical ClO into the more stable reservoir form of ClONO₂. copernicus.orgtheozonehole.org

However, ClONO₂ participates in catalytic cycles that ultimately lead to ozone destruction, particularly in the polar stratosphere. While relatively inert in the gas phase, ClONO₂ can be photolyzed or can react on the surfaces of polar stratospheric clouds (PSCs). theozonehole.org A catalytic cycle involving the photolysis of ClONO₂ can generate atomic chlorine, which directly attacks ozone. copernicus.org

The key role of gaseous ClONO₂ is its transport to polar regions where, during the cold, dark winter, it undergoes heterogeneous reactions. These reactions convert the chlorine from an inactive reservoir form into highly reactive species. theozonehole.org When sunlight returns in the spring, these activated chlorine species, such as molecular chlorine (Cl₂), are photolyzed to produce Cl atoms, initiating rapid, catalytic ozone destruction. theozonehole.orgnasa.gov The removal of gaseous nitric acid (formed in these heterogeneous reactions) from the atmosphere via sedimentation of PSC particles prevents the rapid re-formation of the ClONO₂ reservoir, sustaining high levels of active chlorine. copernicus.org

Heterogeneous Reaction Dynamics of this compound

Interactions of this compound with Polar Stratospheric Cloud Surfaces

Polar stratospheric clouds (PSCs), which form in the extremely cold conditions of the polar winter vortex, provide surfaces for key heterogeneous reactions. These reactions transform stable chlorine reservoir species, such as this compound (ClONO₂) and hydrogen chloride (HCl), into photochemically active forms of chlorine. acs.orghmdb.ca PSCs are broadly classified into Type I, containing nitric acid and water (such as nitric acid trihydrate or NAT), and Type II, which are composed of water ice. acs.org

This compound readily reacts on these PSC surfaces. acs.org The interaction begins with the adsorption of gaseous ClONO₂ onto the ice or NAT particle. researchgate.net Theoretical studies suggest that upon adsorption on an ice surface, the ClONO₂ molecule can become ionized, which enhances the electrophilicity of the chlorine atom and makes it more susceptible to nucleophilic attack. researchgate.netresearchgate.net This activation on the PSC surface is a critical step that enables reactions that are extremely slow in the gas phase. The products of these surface reactions can then be released back into the gas phase to participate in ozone-depleting chemistry. acs.orgacs.org

Heterogeneous Reactions of this compound with HCl on Ice and Nitric Acid Trihydrate (NAT)

One of the most significant heterogeneous reactions in the stratosphere is the reaction between this compound (ClONO₂) and hydrogen chloride (HCl) on the surface of PSCs. acs.orgacs.orgwikipedia.org This reaction efficiently converts two chlorine reservoir species into molecular chlorine (Cl₂) and nitric acid (HNO₃). acs.orgacs.org

ClONO₂(g) + HCl(s) → Cl₂(g) + HNO₃(s)

This reaction proceeds readily on both Type II (water ice) and Type I (NAT) PSC surfaces. acs.orgresearchgate.net Laboratory studies have shown that HCl dissolves effectively into ice, and the subsequent collisional reaction with ClONO₂ is rapid. wikipedia.org The mechanism involves the nucleophilic attack of a chloride ion (Cl⁻), derived from the dissolved HCl, on the chlorine atom of the adsorbed ClONO₂. researchgate.netacs.org Theoretical calculations indicate that the presence of water molecules in the ice lattice actively facilitates this process, lowering the reaction barrier significantly compared to the gas-phase reaction. acs.orgacs.org The nitric acid product remains in the condensed phase, while the molecular chlorine is released into the gas phase. acs.orgnasa.gov In the polar spring, sunlight photolyzes the Cl₂ to generate chlorine atoms, which drive catalytic ozone destruction. theozonehole.org

Heterogeneous Hydrolysis of this compound on Aqueous and Ice Surfaces

In addition to reacting with HCl, this compound also undergoes heterogeneous hydrolysis on ice and aqueous surfaces, a key reaction in ozone depletion chemistry. acs.orgacs.org This reaction produces hypochlorous acid (HOCl) and nitric acid (HNO₃). acs.orgacs.org

ClONO₂(g) + H₂O(s) → HOCl(g) + HNO₃(s)

This hydrolysis occurs efficiently on Type II PSCs (water-ice). acs.org Studies have shown that the reaction mechanism involves a nucleophilic attack by a water molecule from the ice surface on the chlorine atom of the ClONO₂ molecule. acs.orgacs.org This process is concerted with proton transfer within the ice lattice. acs.org Theoretical models suggest that the involvement of multiple water molecules in a cluster helps to dramatically lower the reaction's energy barrier. acs.org

Interestingly, some studies indicate the hydrolysis of ClONO₂ on ice can be autocatalytic, with the product HOCl acting as a catalyst. fishersci.com The other product, HNO₃, tends to remain on the ice surface and can delay the reaction. fishersci.com The HOCl produced can be released into the gas phase, where it can be photolyzed to produce OH and Cl radicals or react further on PSC surfaces with HCl to form Cl₂. copernicus.org

Determination of Sticking Coefficients and Uptake Rates for this compound Heterogeneous Reactions

The efficiency of heterogeneous reactions is often described by the sticking coefficient (S) or the reaction probability (γ), which represent the fraction of gas-surface collisions that result in adsorption or reaction, respectively. For this compound, these coefficients have been determined through numerous laboratory studies.

The sticking probability of ClONO₂ on pure water ice at low temperatures (85 K to 145 K) is near unity, indicating an efficient trapping mechanism. researchgate.net The reaction probability (γ), however, can be dependent on various factors including temperature and the composition of the surface.

Below is a table summarizing some experimentally determined reaction probabilities (uptake coefficients) for this compound on various surfaces relevant to the stratosphere.

Surface TypeReactionReaction Probability (γ)Temperature (K)Reference(s)
Pure Water Ice ClONO₂ + H₂O → HOCl + HNO₃0.06 (±0.03) to ~0.3~200 researchgate.netnasa.gov
Pure Water Ice ClONO₂ + H₂O → HOCl + HNO₃~0.1 (max value, time-dependent)208-228 nih.gov
HCl-doped Ice ClONO₂ + HCl → Cl₂ + HNO₃Approaches 0.27; >0.1~200 nasa.govnih.gov
Nitric Acid Trihydrate (NAT) ClONO₂ + H₂O → HOCl + HNO₃0.006~185 researchgate.net
HNO₃-doped Ice ClONO₂ + H₂O → HOCl + HNO₃0.02 (max value)218 nih.gov
HCl-doped NAT ClONO₂ + HCl → Cl₂ + HNO₃0.3~185 researchgate.net

Role of Sulfate (B86663) Aerosols in this compound Heterogeneous Chemistry

Sulfate aerosols, which are prevalent in the stratosphere, play a crucial role in the heterogeneous chemistry of this compound (ClONO₂). These liquid particles, primarily composed of sulfuric acid (H₂SO₄) and water, provide a medium for reactions that would otherwise be insignificant in the gas phase. The interaction of this compound with sulfate aerosols is a key factor in the activation of chlorine and the subsequent depletion of ozone, particularly in non-polar regions and under specific atmospheric conditions. elsevier.es

The primary heterogeneous reaction of this compound on sulfate aerosols is its hydrolysis:

ClONO₂ (g) + H₂O (l) → HOCl (g) + HNO₃ (l)

This reaction converts the reservoir species ClONO₂ into catalytically active hypochlorous acid (HOCl) and nitric acid (HNO₃). The nitric acid tends to remain in the aerosol phase. The efficiency of this reaction is highly dependent on the temperature and the composition of the aerosol. Laboratory studies have shown that the uptake rate of ClONO₂ on sulfuric acid solutions decreases as the concentration of H₂SO₄ increases. capes.gov.br

Another critical reaction that occurs on sulfate aerosols is the reaction between this compound and hydrogen chloride (HCl):

ClONO₂ (g) + HCl (ads) → Cl₂ (g) + HNO₃ (l)

This reaction is highly efficient and directly produces molecular chlorine (Cl₂), which is easily photolyzed to release chlorine atoms. noaa.gov The rate of this reaction is significantly enhanced in the presence of sulfate aerosols. researchgate.net Research indicates that the reaction probability (γ) for ClONO₂ on sulfuric acid aerosols increases when doped with HCl. nih.gov For instance, at 250 K, the reaction probability for ClONO₂ with 60% sulfuric acid aerosol is about four times larger when doped with a small amount of hydrochloric acid. nih.gov

The physical and chemical properties of the sulfate aerosols, such as their size, surface area, and water content, significantly influence these heterogeneous reaction rates. researchgate.netnih.gov Increased water content in the aerosols, which occurs at lower temperatures, generally enhances the reaction rates. ucar.edu Following major volcanic eruptions, the stratospheric sulfate aerosol layer is significantly enhanced, which can lead to substantial chlorine activation and ozone depletion. noaa.govnih.gov Model simulations show that increased aerosol surface area and water vapor concentrations in the lowermost stratosphere can lead to significant heterogeneous conversion of chlorine reservoirs. researchgate.netucar.edu

Table 1: Experimental Findings on this compound Heterogeneous Reactions on Sulfate Aerosols

Parameter Conditions Value/Observation Reference
Sticking Coefficient ClONO₂ on 95.6% H₂SO₄ surface at room temperature 0.00032 nasa.gov
Reaction Probability (γ) ClONO₂ on 60% H₂SO₄ aerosol at 250 K Increases with particle size nih.gov
Reacto-diffusive Length (l) ClONO₂ on 60% H₂SO₄ aerosol at 250 K 0.037 ± 0.007 µm nih.gov
Reaction Probability (γ) ClONO₂ on 60% H₂SO₄ aerosol doped with ~7x10⁻⁴ M HCl at 250 K ~4 times larger than without HCl nih.gov

Elucidation of Halogen Activation Mechanisms Initiated by this compound Heterogeneous Reactions

Halogen activation refers to the chemical pathways that convert relatively inert halogen reservoir species, such as this compound (ClONO₂) and hydrogen chloride (HCl), into more reactive forms like Cl₂, HOCl, and Cl atoms. d-nb.inforesearchgate.net Heterogeneous reactions involving this compound on the surfaces of atmospheric aerosols, including sulfate aerosols and polar stratospheric clouds (PSCs), are the primary drivers of this process. researchgate.netcopernicus.org

The fundamental activation mechanisms initiated by this compound are:

Reaction with Hydrogen Chloride: The reaction ClONO₂ + HCl → Cl₂ + HNO₃ is one of the most important halogen activation pathways. noaa.gov It occurs efficiently on cold surfaces, converting two reservoir species into molecular chlorine and nitric acid. The Cl₂ is then rapidly photolyzed by sunlight to produce two chlorine atoms, which can initiate ozone-destroying catalytic cycles. noaa.gov This process is a cornerstone of the chemical mechanisms leading to the Antarctic ozone hole. elsevier.es

Hydrolysis: The reaction ClONO₂ + H₂O → HOCl + HNO₃ is another key activation step. capes.gov.br While HOCl is a temporary reservoir, it can be photolyzed to release Cl and OH radicals or react with HCl on surfaces to produce Cl₂ and H₂O. d-nb.inforesearchgate.net This hydrolysis is particularly significant on liquid sulfate aerosols, especially at mid-latitudes and in the aftermath of volcanic eruptions that increase stratospheric water vapor and aerosol surface area. researchgate.netnih.gov

These reactions effectively sequester nitrogen oxides (NOₓ) as nitric acid (HNO₃), a process known as denitrification when the particles containing HNO₃ sediment out of the stratosphere. researchgate.net By suppressing NOₓ levels, the reformation of the this compound reservoir via the reaction ClO + NO₂ + M → ClONO₂ + M is slowed, thereby maintaining higher concentrations of active chlorine (ClO). nih.gov

Recent research has also explored other novel surface-mediated activation pathways. For example, the uptake of nitrogen oxides like NO₂ and N₂O₅ on surfaces containing HCl can generate nitrosyl chloride (ClNO) and nitryl chloride (ClNO₂), respectively. pnas.org These compounds photolyze to produce chlorine atoms, representing an additional, indirect pathway for halogen activation potentially influenced by the broader nitrogen cycle. pnas.org Furthermore, laboratory studies have shown that this compound can react with other halide ions, such as bromide (Br⁻), on surfaces, leading to the release of mixed halogen compounds (e.g., BrCl) and further complicating the halogen activation cycles.

Table 2: Key Halogen Activation Reactions Initiated by this compound

Reaction Surface Medium Products Significance Reference
ClONO₂ + HCl Sulfate Aerosols, PSCs Cl₂, HNO₃ Converts two reservoir species into highly reactive Cl₂. noaa.gov
ClONO₂ + H₂O Sulfate Aerosols HOCl, HNO₃ Produces HOCl, a precursor to active chlorine, and sequesters nitrogen as HNO₃. capes.gov.br
ClONO₂ + Br⁻ (ads) Ice/Aerosol Surfaces BrCl, NO₃⁻ Releases bromine and chlorine, contributing to mixed halogen chemistry.

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 24598
Sulfuric acid 1118
Water 962
Hypochlorous acid 24341
Nitric acid 944
Hydrogen chloride 313
Molecular chlorine 24526
Chlorine monoxide 11492927
Nitrogen dioxide 335
Ozone 24823
Chlorine (atom) 24525
Nitrosyl chloride 24599
Nitryl chloride 61405
Nitrogen pentoxide (N₂O₅) 62650
Bromide 259
Bromine monochloride (BrCl) 77936

Atmospheric Distribution and Stratospheric Chemistry of Chlorine Nitrate

Chlorine Nitrate (B79036) as a Key Stratospheric Reservoir Species

Chlorine nitrate (ClONO2) is a significant reservoir species in the stratosphere, temporarily storing reactive chlorine and nitrogen radicals that would otherwise participate in catalytic ozone destruction. acs.orgresearchgate.netcopernicus.org It is formed from the termolecular reaction of chlorine monoxide (ClO) and nitrogen dioxide (NO2), a process that effectively sequesters these ozone-depleting radicals. researchgate.netcopernicus.org The presence of this compound, therefore, plays a crucial part in modulating the chemical balance of the stratosphere. acs.org

The partitioning of chlorine between its active forms (e.g., Cl, ClO) and reservoir forms like this compound and hydrogen chloride (HCl) is a key factor in determining the rate of stratospheric ozone depletion. elsevier.esresearchgate.net Similarly, this compound influences the partitioning of reactive nitrogen species (NOx). acs.org Global distributions of this compound show maximum concentrations at polar winter latitudes at altitudes of about 20–30 km, with mixing ratios that can exceed 2 parts per billion by volume (ppbv). researchgate.netcopernicus.org

Interconversion Dynamics of this compound with HCl and HNO3

The interconversion between this compound, hydrogen chloride (HCl), and nitric acid (HNO3) is a central aspect of stratospheric chemistry. elsevier.esresearchgate.net During the polar winter, in the absence of sunlight, reactive chlorine is largely converted into the reservoir species ClONO2 and HCl. elsevier.esebsco.com

Heterogeneous reactions on the surfaces of polar stratospheric clouds (PSCs) play a critical role in the interconversion of these reservoir species. pnas.orgnih.gov For instance, the reaction between this compound and hydrogen chloride on ice particles produces molecular chlorine (Cl2) and nitric acid (HNO3). nih.govscienceinschool.org

Reaction: ClONO2(g) + HCl(s) → Cl2(g) + HNO3(s) researchgate.net

This reaction effectively converts two stable reservoir species into a photolabile chlorine species (Cl2) and sequesters nitrogen oxides in the form of nitric acid. nih.govscienceinschool.org Another important heterogeneous reaction involves the hydrolysis of this compound on sulfate (B86663) aerosols or PSCs to form hypochlorous acid (HOCl) and nitric acid. d-nb.info

Reaction: ClONO2(g) + H2O(s) → HOCl(g) + HNO3(s)

The nitric acid produced in these reactions can remain in the condensed phase, contributing to the denitrification of the stratosphere. nih.gov The photolysis of this compound can also regenerate ClO and NO2, highlighting the dynamic nature of these interconversions. dlr.de

Contribution of this compound to Polar Ozone Depletion

Mechanisms of Ozone Loss Related to this compound in the Arctic and Antarctic Stratosphere

This compound is a key player in the mechanisms leading to severe ozone depletion in the polar regions, particularly in the Antarctic. elsevier.espnas.org During the polar winter, the formation of the polar vortex creates an isolated air mass where temperatures can drop low enough for the formation of polar stratospheric clouds (PSCs). wikipedia.orgsustainability-directory.com These clouds provide surfaces for heterogeneous reactions that activate chlorine from its reservoir forms, including this compound. pnas.orgnih.gov

The reaction of this compound with hydrogen chloride on PSCs is a primary pathway for chlorine activation, producing molecular chlorine (Cl2). researchgate.netnih.gov

Reaction: ClONO2 + HCl → Cl2 + HNO3 scienceinschool.org

When sunlight returns in the polar spring, the accumulated Cl2 is rapidly photolyzed to produce chlorine atoms (Cl), which then initiate catalytic ozone-destroying cycles. scienceinschool.org

Reaction: Cl2 + hν → 2Cl scienceinschool.org

The resulting Cl atoms react with ozone (O3) to form chlorine monoxide (ClO), a key radical in ozone depletion cycles. elsevier.es The reaction of this compound with water on PSCs also contributes to chlorine activation by producing hypochlorous acid (HOCl), which can be photolyzed to release reactive chlorine. nih.gov The sequestration of nitrogen oxides as nitric acid in PSCs prevents the reformation of the this compound reservoir, thereby sustaining high levels of active chlorine and prolonging the period of ozone destruction. sustainability-directory.comodu.edu

Influence of Polar Vortex Dynamics and Temperature Regimes on this compound Chemistry

The unique dynamics of the polar vortex and the extremely cold temperatures within it are critical for the chemistry of this compound and its role in ozone depletion. elsevier.espnas.org The strong winds of the polar vortex create an isolated chemical reactor, trapping chlorine-containing compounds and allowing temperatures to plummet. wikipedia.orgsustainability-directory.com These low temperatures, often below -78°C (195 K), are essential for the formation of polar stratospheric clouds (PSCs). scienceinschool.orgwikipedia.org

PSCs, composed of water ice and/or nitric acid ice crystals, provide the necessary surfaces for the heterogeneous reactions that convert chlorine reservoir species like this compound and hydrogen chloride into more active forms. scienceinschool.orgsustainability-directory.com The stability and temperature of the polar vortex directly influence the extent and duration of PSC formation, which in turn determines the degree of chlorine activation. sustainability-directory.com The Antarctic polar vortex is generally colder and more stable than its Arctic counterpart, leading to more extensive and persistent PSCs and, consequently, more severe and prolonged ozone depletion. pnas.orgcopernicus.org The breakdown of the polar vortex in late spring allows ozone-rich air from lower latitudes to mix with the polar air, effectively ending the ozone depletion episode and closing the ozone hole. wikipedia.org

Impact of Denitrification and Renitrification on this compound Abundance and Chlorine Activation

Denitrification, the irreversible removal of nitrogen compounds from the stratosphere, significantly impacts the abundance of this compound and enhances chlorine activation. pnas.orgodu.educopernicus.org This process occurs when PSC particles, which have incorporated nitric acid from heterogeneous reactions involving this compound, grow large enough to sediment out of the stratosphere. d-nb.infoodu.edu

By removing gaseous nitric acid, denitrification reduces the availability of nitrogen oxides (NOx) that are necessary to reform the this compound reservoir via the reaction of ClO with NO2. sustainability-directory.comodu.edu This suppression of this compound reformation keeps a larger fraction of the total inorganic chlorine in its active, ozone-destroying forms (ClO) for a longer period, thus intensifying and prolonging ozone depletion. sustainability-directory.comodu.educopernicus.org

Conversely, renitrification, the transport of NOx-rich air from lower latitudes or the evaporation of PSCs, can lead to the reformation of this compound. copernicus.orgcopernicus.orgcopernicus.org This process deactivates chlorine, slowing down or halting the catalytic ozone destruction cycles. dlr.de The balance between denitrification and renitrification is therefore a crucial factor in modulating the severity of polar ozone loss. copernicus.orggwdg.de

Interactive Data Table: Key Reactions in Stratospheric Chlorine Chemistry

ReactionReactantsProductsSignificance
Formation of this compoundClO + NO2 + MClONO2 + MSequesters reactive chlorine and nitrogen.
Heterogeneous Activation 1ClONO2 + HClCl2 + HNO3Activates chlorine on PSCs. researchgate.netscienceinschool.org
Heterogeneous Activation 2ClONO2 + H2OHOCl + HNO3Alternative chlorine activation pathway.
Photolysis of Molecular ChlorineCl2 + hν2ClInitiates catalytic ozone destruction in spring. scienceinschool.org
Deactivation of ChlorineClO + NO2 + MClONO2 + MReforms the this compound reservoir. dlr.de

Spatial and Temporal Variability of Stratospheric this compound

The distribution of this compound (ClONO2) in the stratosphere is highly variable, influenced by a complex interplay of chemical reactions, atmospheric dynamics, and solar radiation. This section explores the spatial and temporal patterns of stratospheric this compound, examining its global distribution, vertical profiles, seasonal and annual cycles, long-term trends, and differences between the hemispheres.

Global Distribution and Altitudinal Profiles of this compound Mixing Ratios

This compound is a significant reservoir for both stratospheric chlorine and nitrogen. researchgate.netcopernicus.orgresearchgate.net Its global distribution is characterized by a maximum in mixing ratios at polar winter latitudes. researchgate.netcopernicus.orgresearchgate.net These peak concentrations are typically observed at altitudes between 20 and 30 kilometers, where volume mixing ratios (VMRs) can surpass 2 parts per billion by volume (ppbv). researchgate.netcopernicus.orgresearchgate.net

The vertical distribution, or altitudinal profile, of this compound varies with latitude and season. In the polar vortex during winter, increased ClONO2 VMRs are observed in the lower stratosphere. For instance, during the ATLAS 2 shuttle mission in April 1993, measurements within the remnant Arctic vortex revealed a peak ClONO2 VMR of 2.05 ± 0.45 ppbv at approximately 19 km altitude (56 mbar). ametsoc.org In contrast, outside the vortex, the mixing ratio of hydrogen chloride (HCl) typically exceeds that of ClONO2 throughout the stratosphere. ametsoc.org

Satellite measurements, such as those from the Cryogenic Limb Array Etalon Spectrometer (CLAES), have provided the first near-global, multi-season datasets for ClONO2, confirming these general distribution patterns. odu.edu The precision of these retrievals is generally within 15% in the 10 to 50 mbar pressure range. odu.edu

A summary of typical peak mixing ratios and altitudes is presented in the table below.

RegionAltitude Range (km)Peak Volume Mixing Ratio (ppbv)Reference
Polar Winter Latitudes20 - 30> 2.0 researchgate.netcopernicus.orgresearchgate.net
Arctic Vortex (April 1993)~192.05 ± 0.45 ametsoc.org

Seasonal and Annual Cycles of this compound in the Polar and Mid-Latitude Stratosphere

The seasonal and annual cycles of this compound are most pronounced in the polar stratosphere and are closely linked to the processes of chlorine activation and deactivation. researchgate.netcopernicus.orgresearchgate.net During the polar winter, the formation of polar stratospheric clouds (PSCs) provides surfaces for heterogeneous reactions that convert chlorine reservoir species, including ClONO2 and HCl, into active chlorine forms like molecular chlorine (Cl2) and hypochlorous acid (HOCl). odu.eduelsevier.es This leads to a decrease in ClONO2 concentrations within the polar vortex.

With the return of sunlight in the spring, the photolysis of these active chlorine species initiates catalytic ozone depletion. odu.edu As the stratosphere warms and the polar vortex breaks down, PSCs evaporate, and the heterogeneous reactions cease. Active chlorine is then converted back into reservoir species, primarily through the reaction of chlorine monoxide (ClO) with nitrogen dioxide (NO2) to reform ClONO2. This leads to an increase in ClONO2 concentrations during the late spring and summer. odu.eduelsevier.es The evolution of ClONO2 in the southern hemisphere on the 500 K surface in 1992, as measured by the UARS-CLAES instrument, clearly showed low levels inside the polar vortex corresponding with high levels of ClO. odu.edu

In the mid-latitudes, a seasonal cycle is also observed, with maximum ClO concentrations during the winter months. researchgate.net This variation is broadly consistent with changes in nitrogen oxides (NOx) due to in-situ heterogeneous processes on sulfate aerosols, which can lead to the formation of ClONO2. researchgate.net Long-term ground-based measurements at various sites have confirmed these seasonal variations. researchgate.netsemanticscholar.org

Long-Term Trends and Interannual Variability of Stratospheric this compound

Long-term measurements of this compound have been crucial for assessing the impact of the Montreal Protocol, which regulated the production of ozone-depleting substances. Ground-based Fourier Transform Infrared (FTIR) spectrometers at various locations have provided multi-decade time series of ClONO2 total column abundances. researchgate.netresearchgate.netametsoc.org

These long-term records, such as those from the Jungfraujoch station, show an initial increase in ClONO2, followed by a leveling off and a subsequent decrease starting around 1996/1997. researchgate.net This trend is consistent with the evolution of total inorganic chlorine (Cly), which is the sum of HCl and ClONO2. The time series of Cly from multiple sites showed rapid increases until the early 1990s, followed by a stabilization after 1996. researchgate.net This stabilization indicates that the peak in organic chlorine concentrations at the Earth's surface in 1993 has propagated through a significant portion of the stratosphere. researchgate.net Model calculations based on these trends predict a slow decline in Cly, with a projected decrease of 12-14% relative to the peak by 2010. researchgate.net

Interannual variability in stratospheric ClONO2 is significant and is often linked to variations in stratospheric dynamics and temperature. researchgate.netpnas.org For instance, the unusual Antarctic winter of 2002, which featured a major stratospheric warming, showed a rapid decrease in chlorine activation and a subsequent sharp increase in NO2 and, consequently, ClONO2 formation. ametsoc.org Events like the 2020 Australian wildfires have also been shown to cause remarkable perturbations in the abundances of chlorine species, including ClONO2, in the Southern Hemisphere mid-latitudes. unep.orgcopernicus.org

Inter-hemispheric Differences in this compound Distribution

Significant differences exist in the distribution and seasonal evolution of this compound between the Northern and Southern Hemispheres. These differences are primarily driven by the contrasting meteorological conditions of the Arctic and Antarctic polar vortices. odu.educopernicus.orgcopernicus.org

The Antarctic polar vortex is generally colder, more stable, and more persistent than its Arctic counterpart. odu.edu This leads to more frequent and widespread formation of PSCs in the Antarctic, resulting in more efficient and sustained chlorine activation. odu.edu Consequently, the depletion of ClONO2 within the Antarctic vortex during winter is typically more pronounced and prolonged.

In contrast, the Arctic vortex is more dynamic, experiencing more frequent disruptions by planetary waves and stratospheric warmings. odu.edu This leads to less extensive PSC formation and more mixing with mid-latitude air, resulting in less complete chlorine activation and higher and more variable ClONO2 concentrations within the vortex compared to the Antarctic. copernicus.orgcopernicus.org

A comparison of inorganic chlorine in the lowermost stratosphere during the Arctic winter of 2015/2016 and the Antarctic late winter of 2019 revealed that a higher fraction of total chlorine was in the form of inorganic species within the Antarctic vortex. copernicus.org Despite the Antarctic vortex being weaker than usual in 2019, the amount of inorganic chlorine was significantly higher than in the Arctic vortex in 2016. copernicus.org

Atmospheric Budget Analysis of this compound

The atmospheric budget of this compound is determined by the balance between its formation and loss processes. The primary formation pathway is the three-body reaction of chlorine monoxide (ClO) with nitrogen dioxide (NO2). copernicus.orgelsevier.es The loss of ClONO2 is governed by photolysis, gas-phase reactions with other atmospheric species, and heterogeneous reactions on the surfaces of aerosols and PSCs. copernicus.org

Calculation of Atmospheric Lifetime for this compound

The atmospheric lifetime of a chemical compound is a measure of the average time it remains in the atmosphere before being removed. For this compound, the lifetime is not a single, globally constant value but varies significantly with altitude, latitude, and time of year due to the strong dependence of its loss processes on sunlight and temperature.

1/τ = J + Σk_i[X_i] + k_het

where:

J is the photolysis rate coefficient (or photolysis frequency).

k_i is the rate constant for the gas-phase reaction of ClONO2 with species X_i.

[X_i] is the concentration of species X_i.

k_het is the pseudo-first-order rate coefficient for heterogeneous loss.

Photolysis: The primary sink for ClONO2 in the sunlit stratosphere is photolysis by ultraviolet radiation at wavelengths between 196 and 432 nm. copernicus.orgrsc.org The photolysis rate is dependent on the solar zenith angle, altitude, and the overhead ozone column. The quantum yields for the different photolysis channels, which determine the products of the reaction, are also wavelength-dependent. copernicus.orgresearchgate.net

Gas-Phase Reactions: this compound can also be removed through reactions with atomic oxygen (O), atomic chlorine (Cl), and the hydroxyl radical (OH). elsevier.es The rates of these reactions are dependent on temperature and the concentrations of the reacting species. copernicus.org Rate constants for these reactions have been determined in laboratory studies. researchgate.netipcc.ch

Rate Constants for Bimolecular Gas-Phase Sinks of ClONO₂ Data from Burkholder et al. (2015) as cited in copernicus.org

Reaction Rate Coefficient (k) Arrhenius Factor (A) (cm³ molecule⁻¹ s⁻¹) Temperature Dependence (E/R) (K)
ClONO₂ + O → products k₂ 3.6 x 10⁻¹² 840
ClONO₂ + Cl → products k₃ 6.5 x 10⁻¹² -135
ClONO₂ + OH → products k₄ 1.2 x 10⁻¹² 330

Heterogeneous Reactions: On the surfaces of PSCs and sulfate aerosols, heterogeneous reactions are a major loss process for ClONO2, particularly in the polar winter and spring. copernicus.orgresearchgate.netnih.gov The reaction between ClONO2 and HCl on ice particles is particularly efficient, releasing photolytically active chlorine (Cl2) into the gas phase. The rate of these heterogeneous reactions depends on the available surface area density of the particles, temperature, and the probability of reaction upon collision (the uptake coefficient). odu.eduresearchgate.net

The atmospheric lifetime of ClONO2 is therefore highly variable. In the mid-stratosphere during the day, photolysis is the dominant loss process, leading to a lifetime on the order of hours. At night, the lifetime is much longer due to the absence of photolysis. In the polar winter, heterogeneous reactions on PSCs can dramatically shorten the lifetime of ClONO2 within the vortex. odu.edu

Quantification of Major Sources and Sinks in the Stratospheric Chlorine and Nitrogen Budgets

This compound (ClONO₂) is a significant reservoir species in the stratosphere, playing a crucial role in the budgets of both chlorine and nitrogen. researchgate.netcopernicus.orgkit.edu Its formation and destruction pathways directly influence the concentration of reactive species that participate in the catalytic destruction of ozone.

The primary source of stratospheric this compound is the termolecular reaction involving chlorine monoxide (ClO), nitrogen dioxide (NO₂), and a third body (M), such as N₂ or O₂. researchgate.netcopernicus.orgkit.eduresearchgate.net This reaction effectively sequesters reactive chlorine (ClO) and nitrogen (NO₂) into a less reactive form. scielo.org.mx The rate of this reaction is dependent on temperature and pressure, with a notable Arrhenius expression for the low-pressure third-order reaction rate constant in N₂ being kN₂ = 4.40±0.66 ×10⁻³³ exp(1087±70/T) cm⁶ molecule⁻² sec⁻¹. researchgate.net

The sinks of this compound are multifaceted and include photolysis, gas-phase reactions, and heterogeneous reactions on the surface of aerosols and polar stratospheric clouds (PSCs). researchgate.netcopernicus.orgkit.educopernicus.org

Photolysis: this compound is photolyzed by ultraviolet radiation at wavelengths between 196 and 432 nm. copernicus.orgcopernicus.org This process can lead to different product channels, regenerating reactive chlorine and nitrogen species. The absorption cross-sections for this process are temperature-dependent. copernicus.org

Gas-Phase Reactions: While several gas-phase reactions involving this compound have been studied, many have been found to be too slow to be significant sinks in the stratosphere. researchgate.net

Heterogeneous Reactions: Heterogeneous reactions are a particularly important sink for this compound, especially in the polar regions. researchgate.netcopernicus.orgkit.edu The reaction of this compound with hydrogen chloride (HCl) on the surface of PSCs is a key step in the activation of chlorine, leading to the formation of molecular chlorine (Cl₂), which is readily photolyzed to produce chlorine atoms that can destroy ozone. researchgate.netscielo.org.mx Another significant heterogeneous reaction involves the hydrolysis of this compound on sulfate aerosols.

Global distributions of this compound show a maximum concentration at altitudes of about 20–30 km in the polar winter latitudes, where mixing ratios can surpass 2 parts per billion by volume (ppbv). researchgate.netcopernicus.orgkit.educopernicus.org The annual cycle of this compound is most pronounced in the polar stratosphere, where its concentrations serve as an indicator of chlorine activation and deactivation processes. researchgate.netcopernicus.orgkit.edu

Table 1: Major Sources and Sinks of Stratospheric this compound

ProcessReaction/MechanismSignificance in Stratospheric Budget
Source
Termolecular ReactionClO + NO₂ + M → ClONO₂ + MPrimary formation pathway, sequestering reactive chlorine and nitrogen. researchgate.netcopernicus.orgkit.eduresearchgate.net
Sinks
PhotolysisClONO₂ + hν → Products (e.g., Cl + NO₃, ClO + NO₂)Regenerates reactive species, particularly significant in sunlit regions. copernicus.orgcopernicus.org
Heterogeneous Reaction with HClClONO₂ + HCl (on PSCs) → Cl₂ + HNO₃Major chlorine activation pathway in polar winter, leading to ozone depletion. researchgate.netscielo.org.mx
Heterogeneous HydrolysisClONO₂ + H₂O (on aerosols) → HOCl + HNO₃Contributes to chlorine activation and partitioning.
Gas-Phase Reactionse.g., ClONO₂ + O → ProductsGenerally slower and less significant sinks compared to photolysis and heterogeneous reactions. researchgate.netscielo.org.mx

Partitioning of this compound in Atmospheric Chemical Cycles

The partitioning of this compound within the complex chemical cycles of the stratosphere is a dynamic process, heavily influenced by factors such as sunlight, temperature, and the presence of aerosols and polar stratospheric clouds. scielo.org.mx this compound acts as a temporary reservoir, and its partitioning between the reservoir state and more reactive forms is critical to understanding stratospheric ozone chemistry. scielo.org.mxdlr.de

In the mid-latitude stratosphere, an inverse correlation is observed between the concentrations of chlorine monoxide (ClO) and nitrogen dioxide (NO₂), which is consistent with the formation and photolysis of this compound. researchgate.net This demonstrates the key role of ClONO₂ in controlling the abundance of the ozone-depleting radical, ClO.

The partitioning of inorganic chlorine between the primary reservoir species, hydrogen chloride (HCl) and this compound (ClONO₂), is a key determinant of the potential for ozone depletion. dlr.de In unperturbed conditions, particularly in the lower stratosphere, HCl is often the predominant reservoir species. copernicus.org For instance, in the early Arctic winter of December 2015, measurements indicated that inorganic chlorine was almost entirely partitioned into HCl and ClONO₂ below the 380 K isentropic surface, with HCl being the dominant species. copernicus.org

However, this partitioning can shift dramatically, especially in the polar regions during winter and spring. copernicus.org The presence of polar stratospheric clouds provides surfaces for heterogeneous reactions that convert both HCl and ClONO₂ into more active forms of chlorine. nasa.gov The reaction between ClONO₂ and HCl on PSCs is particularly efficient at releasing molecular chlorine (Cl₂), which is then photolyzed by sunlight to initiate catalytic ozone destruction cycles. nasa.gov

The deactivation of active chlorine back into reservoir species also shows a distinct partitioning. The recovery of HCl is often favored at lower altitudes, while the formation of ClONO₂ is more prevalent at higher altitudes. researchgate.net This is attributed to the vertical gradients in the concentrations of reaction partners like nitrogen oxides, ozone, and methane (B114726) in the lowermost stratosphere. researchgate.net The warming of the polar stratosphere in late winter and spring can limit the formation of PSCs, which in turn reduces denitrification and allows for the reformation of chlorine reservoir species, leading to higher abundances of both HCl and ClONO₂. researchgate.net

Table 2: Factors Influencing the Partitioning of this compound

FactorInfluence on ClONO₂ Partitioning
Sunlight Photolyzes ClONO₂ to release reactive chlorine and nitrogen species, shifting the partitioning away from the reservoir form. scielo.org.mxcopernicus.org
Temperature Low temperatures in polar winters promote the formation of Polar Stratospheric Clouds (PSCs), which facilitate heterogeneous reactions that deplete ClONO₂. copernicus.org
Polar Stratospheric Clouds (PSCs) Provide surfaces for rapid heterogeneous reactions, converting ClONO₂ and HCl into active chlorine. nasa.gov
Concentration of Reaction Partners (NO₂, O₃, CH₄) The availability of NO₂ is crucial for the formation of ClONO₂, while O₃ and CH₄ influence the overall chemical environment and the pathways for chlorine deactivation. copernicus.orgresearchgate.net

Observational Methodologies and Atmospheric Measurements of Chlorine Nitrate

Remote Sensing Techniques for Stratospheric Chlorine Nitrate (B79036)

Remote sensing techniques are the primary methods for obtaining data on the atmospheric abundance and distribution of chlorine nitrate. These techniques rely on the characteristic absorption and emission features of the molecule in the infrared portion of the electromagnetic spectrum.

Ground-based Fourier Transform Infrared (FTIR) spectrometry is a powerful tool for measuring the total column abundance of this compound. This technique utilizes the sun as a light source, measuring the absorption of sunlight by atmospheric gases. By analyzing the resulting high-resolution solar absorption spectra, the integrated amount of this compound along the light path can be determined. A network of ground-based FTIR spectrometers, such as those contributing to the Network for the Detection of Atmospheric Composition Change (NDACC), provides long-term monitoring of this compound and other trace gases. These measurements are crucial for trend analysis and for validating satellite-based observations. researchgate.net

To obtain information on the vertical distribution of this compound, balloon-borne instruments employing solar occultation spectroscopy are used. As a high-altitude balloon ascends, an onboard spectrometer records solar spectra at various tangent heights through the Earth's limb. This limb-viewing geometry provides enhanced absorption path lengths, allowing for the detection of trace species with high sensitivity. The first definitive measurements of a vertical profile of this compound were achieved using this technique. copernicus.orgcopernicus.org Subsequent balloon-borne missions have provided valuable data on the vertical distribution of this compound, contributing to a better understanding of its role in stratospheric chemistry. copernicus.org

Satellite-based instruments provide a global perspective on the distribution of this compound. Various satellite missions have employed different remote sensing techniques to measure this important reservoir species. These include:

Atmospheric Trace Molecule Spectroscopy (ATMOS): This instrument flew on the Space Shuttle and used solar occultation to measure a wide range of stratospheric trace gases, including this compound. harvard.edu

Improved Limb Atmospheric Spectrometer (ILAS): ILAS, also a solar occultation instrument, provided valuable data on polar stratospheric chemistry, including this compound concentrations.

Atmospheric Chemistry Experiment - Fourier Transform Spectrometer (ACE-FTS): ACE-FTS is a solar occultation instrument on board the Canadian SCISAT satellite, providing high-resolution vertical profiles of numerous atmospheric constituents, including this compound, with excellent accuracy. uliege.be

Cryogenic Limb Array Etalon Spectrometer (CLAES): CLAES, on the Upper Atmosphere Research Satellite (UARS), was a limb emission instrument that measured thermal emission from a variety of stratospheric gases, including this compound.

Michelson Interferometer for Passive Atmospheric Sounding (MIPAS): MIPAS, on the Envisat satellite, was a limb-emission spectrometer that provided global, day and night measurements of this compound profiles. researchgate.netcopernicus.org

Cryogenic Infrared Spectrometers and Telescopes for the Atmosphere (CRISTA): This instrument, flown on two Space Shuttle missions, also used limb emission to measure atmospheric trace gases, contributing to the global dataset of this compound.

These satellite missions have been instrumental in mapping the global distribution and seasonal variations of this compound, revealing its accumulation in the polar winter vortices. researchgate.netcopernicus.org

Both mid-infrared emission and absorption spectroscopy are fundamental to the remote sensing of this compound. researchgate.netcopernicus.org The molecule has distinct vibrational-rotational bands in the mid-infrared region, notably around 780 cm⁻¹, 809 cm⁻¹, 1293 cm⁻¹, and 1735 cm⁻¹. researchgate.netcopernicus.org

Absorption Spectroscopy: This technique, used by ground-based, balloon-borne, and satellite solar occultation instruments, measures the attenuation of a light source (typically the sun) as it passes through the atmosphere. The amount of absorption at specific wavelengths is proportional to the concentration of this compound.

Emission Spectroscopy: Limb emission instruments, like MIPAS and CLAES, detect the thermal radiation emitted by atmospheric molecules. By analyzing the spectral features of this emission, vertical profiles of this compound can be retrieved, with the advantage of being able to measure during both day and night.

The choice between absorption and emission techniques depends on the scientific objectives and the platform. Solar occultation provides high precision and accuracy, while limb emission offers broader geographical and temporal coverage.

The raw spectral data collected by remote sensing instruments must be processed using complex retrieval algorithms to derive the concentration of this compound. These algorithms are mathematical procedures that invert the measured spectra to obtain vertical profiles or total column amounts of the target gas.

The development of these algorithms involves several key steps:

Forward Modeling: A forward model simulates the expected spectrum for a given atmospheric state (pressure, temperature, and gas concentrations). This requires accurate spectroscopic data for all relevant atmospheric species.

Inversion: The algorithm iteratively adjusts the atmospheric state in the forward model to achieve the best possible match with the measured spectrum.

Error Analysis: A comprehensive error analysis is performed to quantify the uncertainties in the retrieved data, considering factors such as measurement noise, uncertainties in spectroscopic parameters, and assumptions made in the forward model.

Validation is a critical part of the process, where the retrieved this compound data are compared with measurements from other instruments, including those on different platforms (e.g., satellite vs. balloon) and those using different techniques (e.g., remote sensing vs. in situ). This ensures the quality and reliability of the data products. For example, ACE-FTS data for this compound have been validated against measurements from MIPAS and ground-based FTIR spectrometers. uliege.be

Accurate spectroscopic databases are the foundation of all remote sensing techniques for atmospheric composition. These databases contain detailed information about the absorption and emission characteristics of molecules, including line positions, intensities, and pressure- and temperature-dependent line shapes. For this compound, laboratory measurements are performed to precisely characterize its vibrational-rotational bands in the infrared. researchgate.netcopernicus.org

High-resolution Fourier transform spectrometers are used to record the spectra of pure this compound samples under controlled conditions that mimic the stratospheric environment. The analysis of these spectra provides the necessary parameters for spectroscopic databases like the HITRAN (High-Resolution Transmission) database. The accuracy of these database parameters directly impacts the accuracy of the retrieved atmospheric concentrations of this compound. Continuous efforts are made to improve these databases as new laboratory measurements become available. researchgate.netcopernicus.org

Development and Validation of Retrieval Algorithms for this compound Remote Sensing Data

In Situ Measurement Techniques for this compound

In situ measurement techniques are crucial for providing direct, high-resolution data on the concentration and distribution of this compound (ClONO₃) in the atmosphere. These methods involve instruments that are directly exposed to the atmospheric sample, often deployed on aircraft or balloons.

Thermal Dissociation-Resonance Fluorescence for Direct this compound Detection

One of the primary in situ methods for detecting this compound involves thermal dissociation (TD) coupled with resonance fluorescence. This technique was the first in situ method developed for measuring ClONO₂. d-nb.infocopernicus.org The core principle of this method is the conversion of this compound into a more easily detectable species, chlorine monoxide (ClO), through heating.

The instrument, often deployed on research aircraft like the NASA ER-2 or the M55-Geophysica, utilizes a heated inlet nozzle. researchgate.netnasa.gov As ambient air is drawn through the inlet, it is heated to a specific temperature sufficient to break the relatively weak O-Cl bond in the ClONO₂ molecule, causing it to decompose into ClO and nitrogen dioxide (NO₂).

Following thermal dissociation, the resulting ClO radicals are detected. The detection of ClO is typically achieved through chemical conversion and resonance fluorescence. researchgate.net In this process, the ClO is often titrated with nitric oxide (NO) to produce chlorine atoms (Cl). These Cl atoms are then excited by a specific wavelength of light from a resonance lamp, and the subsequent fluorescence emitted as the atoms return to their ground state is measured by a sensitive detector. columbia.edu The intensity of this fluorescence is directly proportional to the concentration of Cl atoms, and thus to the original amount of ClO produced from the thermal dissociation of ClONO₂.

To differentiate ClONO₂ from other chlorine species like the ClO dimer (Cl₂O₂), which also thermally dissociate to produce ClO, the inlet is heated in cycles to various temperatures. researchgate.net For instance, a lower temperature step will dissociate the ClO dimer, while a higher temperature is required to dissociate ClONO₂. By measuring ClO at ambient temperatures and at these different heating stages, the concentrations of background ClO, ClO from the dimer, and ClO from this compound can be distinguished.

The this compound Instrument (ClONO₂), as an example, uses thermal dissociation and ultraviolet resonance fluorescence at 118.9 nm for detection. It can provide measurements of ClO and ClONO₂ in approximately 35-second intervals, with detection limits around 3 parts per trillion by volume (pptv) for ClO and 10 pptv for ClONO₂. nasa.gov

Chemical Ionization Mass Spectrometry (CIMS) for In Situ this compound Quantification

Chemical Ionization Mass Spectrometry (CIMS) has emerged as a powerful and highly sensitive in situ technique for the quantification of atmospheric trace gases, including this compound. d-nb.infocopernicus.orgkit.edu This method offers high selectivity and rapid response times, making it well-suited for airborne measurements.

CIMS instruments work by using a reagent ion to selectively ionize the target molecule (ClONO₂) through chemical reactions in a controlled environment. The resulting product ion is then guided into a mass spectrometer, where it is separated by its mass-to-charge ratio and detected. The concentration of the target molecule is determined from the measured ion signal.

Various ion chemistry schemes have been developed for the detection of ClONO₂. One successful approach involves using the SF₅⁻ reagent ion, which has been shown in laboratory studies and airborne measurements to detect ClONO₂, along with nitric acid (HNO₃) and hydrochloric acid (HCl), with high precision and accuracy. nasa.govresearchgate.net Another method utilizes iodide (I⁻) as the reagent ion, which forms an I(ClONO₂)⁻ cluster ion that can be detected simultaneously with other species like dinitrogen pentoxide (N₂O₅). copernicus.org

The CIMS technique demonstrates excellent performance characteristics. For example, the iodide-CIMS method has a reported precision of about 10% for 100 pptv of ClONO₂ in a 1-second measurement and an accuracy of approximately 20%. copernicus.org The detection limits for CIMS are typically very low, often in the single-digit pptv range. For instance, some configurations have a detection limit of less than 3 pptv for ClONO₃, while others report a detection limit of around 5 pptv. researchgate.netcopernicus.org

Development and Calibration of In Situ Instrumentation for this compound Measurements

The development of reliable in situ instruments for this compound requires careful design and rigorous calibration. For thermal dissociation instruments, the design of the heated inlet is critical. It involves detailed thermodynamic, kinetic, and fluid dynamic studies to ensure that the dissociation of ClONO₂ is efficient and occurs at a well-characterized temperature, without causing turbulence or unintended chemical reactions. researchgate.net

Calibration is a fundamental process for ensuring the accuracy of the measurements from any in situ instrument. For CIMS, this often involves introducing a known concentration of ClONO₂ into the instrument's sample flow to determine its response, or sensitivity, which is typically expressed as detected counts per second per unit of concentration (e.g., Hz/pptv). copernicus.org This calibration factor is then used to convert the raw signal from atmospheric measurements into absolute mixing ratios. copernicus.org

General principles for calibrating in situ sensors include:

Multi-point Calibration : Using several standard concentrations to verify the instrument's linear response across a range of values. in-situ.com

Matrix Matching : Performing calibrations in a gas matrix (e.g., synthetic air) that is as close as possible to the sampled atmosphere to minimize interferences. lirpc.org

In-flight Calibration : Some instruments have the capability for automated, periodic calibrations during flight to correct for instrument drift in real-time. rsc.org

Validation : Cross-comparison of measurements with other instruments on the same platform or with remote sensing data to validate the instrument's performance and accuracy. researchgate.net

Atmospheric Observation Campaigns and Field Studies

Field campaigns utilizing aircraft and balloons are essential for studying the role of this compound in atmospheric processes, particularly in the polar regions where it is a key player in ozone depletion chemistry.

Deployment of this compound Measurement Instruments in Arctic and Antarctic Campaigns

In situ this compound instruments have been deployed in numerous major atmospheric field campaigns in both the Arctic and Antarctic. These campaigns provide critical data on the chemical state of the stratosphere during periods of ozone loss.

Notable campaigns and deployments include:

EUPLEX and ENVISAT Arctic Validation Campaigns (2002-2003) : The HALOX instrument, which uses thermal dissociation-resonance fluorescence, was scheduled for deployment during these Arctic campaigns to measure ClONO₂ and related species. researchgate.net

SAGE III Ozone Loss and Validation Experiment (SOLVE) : The NASA ER-2 aircraft carried the ClONO₂ instrument during this campaign, which was designed to examine Arctic ozone loss. nasa.gov

Photochemistry of Ozone Loss in the Arctic Region in Summer (POLARIS) : This campaign also featured the deployment of the ClONO₂ instrument aboard the ER-2 aircraft to study high-latitude ozone chemistry. nasa.gov

SouthTRAC (2019) : This campaign involved the High Altitude and Long Range Research Aircraft (HALO) making measurements in the Southern Hemisphere, providing data on inorganic chlorine species, including the precursors to ClONO₂, within the Antarctic polar vortex. copernicus.org

POLSTRACC (2015-2016) : This campaign provided comparative data from the Arctic, allowing for studies on the differences in inorganic chlorine between the two polar regions. copernicus.org

Match Campaigns : These campaigns, conducted over ten Arctic winters and one Antarctic winter, used coordinated ozonesonde launches and satellite data to track air parcels and measure chemical ozone loss, a process in which ClONO₂ is a key reservoir species. wmo.int

Satellite instruments like the Cryogenic Limb Array Etalon Spectrometer (CLAES) have also provided a global perspective on ClONO₂ distribution, including over the polar regions. nasa.govelsevier.es

Case Studies on this compound Evolution within Polar Vortices

Field studies have revealed distinct patterns in the evolution of this compound within the Arctic and Antarctic polar vortices, driven by differences in their meteorological conditions.

In a typical polar winter, the low temperatures inside the vortex lead to the formation of Polar Stratospheric Clouds (PSCs). Heterogeneous reactions on the surfaces of these clouds convert the primary chlorine reservoir species, HCl and ClONO₂, into more reactive forms of chlorine. tandfonline.comnoaa.gov

Antarctic Vortex: The Antarctic vortex is generally colder and more stable than its Arctic counterpart. This leads to extensive and persistent PSC formation and significant denitrification (the removal of reactive nitrogen compounds from the stratosphere). The lack of NO₂ due to denitrification suppresses the reformation of ClONO₂ after chlorine activation. As a result, when chlorine is deactivated at the end of the winter, it is primarily converted into HCl. d-nb.inforesearchgate.net A case study of the unusual 2019 Antarctic stratospheric sudden warming event showed that warmer temperatures led to an early deactivation of chlorine. This resulted in the formation of significant amounts of ClONO₂, a situation more typical of the Arctic, which highlighted the critical role of temperature in controlling the chlorine partitioning. tandfonline.com

Arctic Vortex: The Arctic vortex is more dynamic and generally warmer. Denitrification is less severe, meaning more NO₂ is available in the spring as sunlight returns and photolyzes nitric acid. This available NO₂ readily reacts with ClO to reform large quantities of ClONO₂. elsevier.es Consequently, in the Arctic spring, the deactivation of chlorine often leads predominantly to ClONO₂ formation, which can greatly exceed HCl levels. elsevier.es

Intercomparison and Validation of Different this compound Measurement Methodologies

The accuracy and consistency of atmospheric this compound (ClONO₂) data are critical for understanding stratospheric chemistry and monitoring changes in the ozone layer. To ensure the reliability of measurements obtained from various instruments and platforms, extensive intercomparison and validation campaigns are conducted. These studies involve comparing data from different satellite-borne, balloon-borne, aircraft-borne, and ground-based instruments.

Validation efforts frequently focus on satellite instruments, which provide global and long-term data. The Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) on the Envisat satellite and the Atmospheric Chemistry Experiment - Fourier Transform Spectrometer (ACE-FTS) on SCISAT have been central to these activities. uliege.beresearchgate.netelsevier.eskit.edu Their ClONO₂ measurements have been systematically compared with data from other sensors to quantify biases and uncertainties. uliege.beresearchgate.net

A key aspect of validation involves comparing satellite data with measurements from independent, high-precision instruments. uliege.beresearchgate.net This includes balloon-borne sensors like MIPAS-B, a precursor to the satellite instrument, and ground-based Fourier Transform Infrared (FTIR) spectrometers, many of which are part of the Network for the Detection of Atmospheric Composition Change (NDACC). copernicus.orgcopernicus.orgresearchgate.net

Satellite-to-Satellite Intercomparisons

Intercomparisons between different satellite instruments are essential for creating a cohesive global picture of ClONO₂ distribution. Studies comparing ACE-FTS and MIPAS data have shown good agreement. For instance, mean absolute differences in ClONO₂ volume mixing ratios are typically within ±0.01 parts per billion by volume (ppbv) at altitudes between 16 and 27 km. uliege.beresearchgate.net At higher altitudes (27 to 34 km), the mean absolute difference remains relatively small, at less than +0.09 ppbv. uliege.beresearchgate.net

One of the challenges in comparing satellite measurements, particularly those using different viewing geometries like solar occultation (ACE-FTS) and limb emission (MIPAS), is accounting for the diurnal variation of ClONO₂. kit.edu ClONO₂ concentrations change with the availability of sunlight due to photolysis. This photochemical effect can lead to discrepancies at altitudes between 30 and 35 km if not properly corrected. kit.edu

Table 1: Intercomparison of ACE-FTS and MIPAS ClONO₂ Measurements
Altitude Range (km)Mean Absolute Difference (ppbv)Reference
16 - 27±0.01 uliege.beresearchgate.net
27 - 34&lt; +0.09 uliege.beresearchgate.net

Satellite-to-Ground and Satellite-to-Balloon Comparisons

Validation of satellite data heavily relies on comparisons with ground-based and balloon-borne measurements. Comparisons between ACE-FTS ClONO₂ partial columns and data from mid-latitude ground-based FTIR spectrometers, such as the one at Jungfraujoch, have shown good agreement, with a mean relative difference of 4.7%. uliege.beresearchgate.net Similarly, comparisons of MIPAS total column data with ground-based FTIR measurements revealed no significant bias. kit.edu

Balloon-borne instruments provide high-resolution vertical profiles that are crucial for validating satellite retrieval algorithms. Multiple campaigns have utilized the MIPAS-B instrument for this purpose. copernicus.orgcopernicus.org The agreement between MIPAS on Envisat and MIPAS-B for ClONO₂ is generally within the 5% to 20% range in the lower stratosphere. copernicus.org

Table 2: Validation of Satellite ClONO₂ Data with Ground-Based and Balloon-Borne Instruments
Satellite InstrumentComparison InstrumentLocation/PlatformKey FindingReference
ACE-FTSGround-Based FTIRJungfraujoch (Mid-latitude)Mean relative difference of 4.7% for partial columns. uliege.beresearchgate.net
MIPASGround-Based FTIRMultiple NDACC sitesNo significant bias in total column amounts. Mean differences of 1.0 ± 1.1% and -0.8 ± 1.7% depending on coincidence criteria. kit.edu
MIPASMIPAS-BBalloon CampaignsAgreement within 5%–20% in the lower stratosphere. copernicus.org
MIPASGround-Based FTIR (Bruker IFS-125HR) & EMAC ModelPeterhof, RussiaHigh correlation (R = 0.7–0.9) between satellite, ground-based, and model data. researchgate.net

In Situ vs. Remote Sensing

While remote sensing provides broad spatial coverage, in situ techniques offer direct, high-frequency measurements at specific locations. copernicus.org The primary in situ methods for ClONO₂ are thermal dissociation followed by resonance fluorescence and, more recently, chemical ionization mass spectrometry (CIMS). copernicus.orgcopernicus.org These techniques have been deployed on aircraft and balloon platforms. Direct intercomparisons between in situ and remote sensing measurements for ClONO₂ are complex due to differences in sampling volumes and measurement principles. However, such comparisons are invaluable for a comprehensive validation of both measurement types. copernicus.orgmdpi.com The general approach involves comparing vertically resolved data from airborne in situ instruments with the column or profile data from remote sensors, taking into account the atmospheric state at the time of measurement. copernicus.org

These rigorous intercomparison and validation activities ensure that different ClONO₂ datasets can be combined and compared with confidence, leading to a more robust scientific understanding of stratospheric chlorine chemistry.

Atmospheric Modeling and Simulation of Chlorine Nitrate

Integration of Chlorine Nitrate (B79036) Chemistry in Chemical Transport Models (CTMs)

CTMs are three-dimensional models that use meteorological data from observations or general circulation models to simulate the movement and chemical transformation of trace gases in the atmosphere. nasa.govmdpi.com They are fundamental for interpreting observations and quantifying chemical processes, such as those involving chlorine nitrate. nasa.govnoaa.gov

Simulation of Global and Regional this compound Distribution and Variability

CTMs are used to simulate the spatial and temporal distribution of this compound, which can then be validated against observational data from ground-based, balloon-borne, and satellite instruments.

Global Distribution : Global models like the GEOS-Chem CTM simulate the distribution of chlorine species, including this compound. copernicus.org These simulations show that high mixing ratios of this compound in the upper troposphere can be due to transport from the stratosphere. copernicus.org Global distributions generally show a maximum concentration of ClONO2 at polar winter latitudes at altitudes of about 20–30 km, where mixing ratios can surpass 2 parts per billion by volume (ppbv). researchgate.net The annual cycle is most pronounced in these polar regions, where this compound concentrations serve as an indicator of chlorine activation and deactivation. researchgate.net

Model-Observation Comparison : Comparisons between CTMs, such as the KArlsruhe SImulation model of the Middle Atmosphere (KASIMA), and ground-based Fourier transform infrared (FTIR) spectrometer measurements have shown good agreement for the total column abundances of ClONO2. researchgate.net Similarly, the Global Modeling Initiative (GMI) CTM's simulations of chlorine species distributions are evaluated against various instrument observations to assess model performance. nasa.gov These comparisons are crucial for verifying that the models accurately represent the atmospheric processes governing this compound's distribution. researchgate.net For example, a study comparing results from the EMAC chemistry-climate model with ground-based measurements over St. Petersburg from 2009–2017 found an average mismatch of only 3% for total ClONO2 content, with a high correlation coefficient, indicating the model's adequate description of ClONO2 variability. researchgate.net

Modeling of this compound Formation and Loss Processes in the Stratosphere

Accurate simulation of this compound's atmospheric lifecycle requires detailed representation of its formation and destruction pathways in CTMs.

Formation : The primary formation mechanism for this compound is the termolecular reaction of chlorine monoxide (ClO) with nitrogen dioxide (NO2). researchgate.netcopernicus.org This reaction effectively links the chlorine and nitrogen chemical families. copernicus.org

Reaction : ClO + NO2 + M → ClONO2 + M

Loss Processes : The sinks for this compound are critical for determining its atmospheric lifetime and the availability of reactive chlorine. These processes include:

Photolysis (Photodissociation) : Sunlight can break down this compound, releasing its constituent radicals. researchgate.net

Reaction : ClONO2 + hv → Cl + NO3

Gas-Phase Chemistry : Reactions with other atmospheric species, such as atomic oxygen. researchgate.net

Heterogeneous Chemistry : These are reactions that occur on the surfaces of particles, particularly Polar Stratospheric Clouds (PSCs) in the cold polar winter. researchgate.netcopernicus.org These reactions are a crucial step in the activation of chlorine, converting reservoir species like this compound and hydrogen chloride (HCl) back into reactive forms, which leads to catalytic ozone depletion. copernicus.org CTMs like REPROBUS are used to model the chemical ozone loss resulting from this chlorine activation. copernicus.org

The table below summarizes the key reactions involving this compound formation and loss that are incorporated into CTMs.

Process Reaction Significance
Formation ClO + NO₂ + M → ClONO₂ + MMain formation pathway; sequesters reactive ClO and NO₂.
Loss (Photolysis) ClONO₂ + hv → Cl + NO₃Releases reactive chlorine and nitrogen species.
Loss (Heterogeneous) ClONO₂ + HCl → Cl₂ + HNO₃ (on PSCs)Activates chlorine from reservoir forms, leading to ozone loss.
Loss (Heterogeneous) ClONO₂ + H₂O → HOCl + HNO₃ (on sulfate (B86663) aerosols)Converts ClONO₂ to other chlorine and nitrogen species.

Sensitivity Studies and Uncertainty Assessments in this compound Model Predictions

While CTMs are powerful tools, their predictions contain uncertainties stemming from various sources, including reaction rates, input meteorological data, and the representation of physical processes. Sensitivity studies are conducted to quantify these uncertainties.

Sources of Uncertainty : The partitioning of total inorganic chlorine (Cly) into its reservoir forms (HCl and ClONO2) and active forms is a significant source of uncertainty in model predictions of ozone loss. nasa.gov This partitioning is controlled by lower atmospheric transport and complex chemical reactions. nasa.gov For instance, the accuracy of simulated nitrate concentrations can be highly sensitive to parameters like uptake coefficients used in the models. copernicus.org

Quantifying Sensitivity : Multiple linear regression can be applied to model outputs to separate the ozone response to changes in chlorine from the response to climate changes. nasa.gov Such analyses reveal that the sensitivity of lower stratospheric ozone to changes in chlorine (expressed as ΔO3/ΔCly) is a key factor differentiating model projections. nasa.gov This sensitivity is directly linked to how models simulate the chlorine reservoir partitioning. nasa.govnasa.gov

Model Intercomparison : Comparing different models reveals areas of agreement and disagreement. While models often agree on the ozone response to chemical forcings in the middle and upper stratosphere, there is less agreement in the lower stratosphere, where dynamical feedbacks and complex chemistry, including that of this compound, play a larger role. nasa.gov These intercomparisons help identify key uncertainties and guide model improvements.

This compound in Coupled Chemistry-Climate Models (CCMs)

CCMs go a step beyond CTMs by integrating complex atmospheric chemistry modules with general circulation models. This coupling allows the models to simulate the feedbacks between atmospheric composition and climate. core.ac.uk this compound is a key component in these feedbacks, particularly in the stratosphere.

Representation of this compound in Stratospheric Chemistry-Climate Feedbacks

Changes in climate, such as stratospheric temperature and circulation, affect this compound chemistry, which in turn influences ozone concentrations and radiative balance, creating a feedback loop.

Temperature Feedbacks : An increase in greenhouse gases like carbon dioxide (CO2) leads to warming in the troposphere but cooling in the stratosphere. nasa.gov This stratospheric cooling generally slows the gas-phase chemical reactions that destroy ozone. nasa.govnoaa.gov However, in polar regions, this cooling can enhance the formation of PSCs. nasa.gov Increased PSC surface area promotes heterogeneous reactions that convert reservoir species like this compound into active chlorine, potentially leading to more severe ozone depletion. nasa.govresearchgate.net

Chemical Feedbacks : CCM simulations show that reactive nitrogen oxides (NOx) produced by energetic particle precipitation (EPP) can interact with chlorine monoxide (ClO). copernicus.org This interaction forms this compound, which buffers ozone destruction by sequestering both NOx and ClO. copernicus.org This represents a significant feedback mechanism where space weather, through EPP, can modulate the abundance of stratospheric chlorine reservoirs and thus influence ozone chemistry. copernicus.org The reaction between methane (B114726) and chlorine atoms to produce HCl is another important process that reduces the amount of reactive chlorine available to form ClONO2, thereby influencing the partitioning of chlorine reservoirs. nasa.gov

Projections of Future Stratospheric this compound Abundance Under Climate Change Scenarios

CCMs are used to project how the ozone layer and the abundance of related chemical species like this compound will evolve in the future under different greenhouse gas and ozone-depleting substance (ODS) emission scenarios (e.g., Representative Concentration Pathways, or RCPs).

Recovery of the Ozone Layer : As the concentrations of anthropogenic ODSs decline due to the Montreal Protocol, CCMs project a gradual recovery of the stratospheric ozone layer. copernicus.orgcopernicus.org The return of stratospheric halogen levels to 1980 benchmarks is expected around mid-century. copernicus.org This decline in total chlorine will lead to a corresponding decrease in the abundance of this compound. A study tracking trends over St. Petersburg observed a significant decrease in total this compound content, which was also reflected in EMAC model calculations. researchgate.net

Influence of Climate Change on Recovery : The future evolution of this compound is intrinsically linked to climate change. ucar.edu

Upper Stratosphere : In the upper stratosphere, projected CO2-induced cooling is expected to enhance ozone increases, which will alter the chemical balance and the partitioning of chlorine species. nasa.govnoaa.gov

Polar Regions : In the Antarctic, some model simulations suggest that despite declining chlorine levels, intensified radiative cooling from rising greenhouse gas concentrations could lead to more PSC activity, potentially increasing ozone depletion slightly in the future before a full recovery occurs. researchgate.net

Model Spread : Projections of future ozone and this compound abundance vary among different CCMs. nasa.gov A significant source of this spread in late 21st-century projections is the model's simulation of changes in the Brewer-Dobson circulation, which affects the transport and distribution of ozone and chemical tracers like this compound in the lower stratosphere. nasa.gov The balance between ozone decreases in the tropics and increases at higher latitudes, driven by these circulation changes, is a major contributor to the uncertainty in future projections. nasa.gov

The table below outlines projected trends for factors influencing future this compound abundance based on CCM simulations.

Factor Projected Trend (21st Century) Impact on this compound (ClONO₂) Abundance Key Uncertainty
Stratospheric Chlorine (Cly) DecreasingGeneral decrease due to less available ClO.Rate of decline of ODSs.
Stratospheric Temperature Cooling (due to increased GHGs)Slows gas-phase ClONO₂ destruction; may increase polar ClONO₂ loss via more PSCs.Magnitude of cooling and its effect on polar vortex dynamics.
Brewer-Dobson Circulation StrengtheningChanges in transport and distribution of ClONO₂ and related species (NOx, O₃).The net effect on the balance of ozone and chlorine reservoirs across different latitudes. nasa.gov
Methane (CH₄) & Nitrous Oxide (N₂O) Varies by scenario (RCPs)Affects HCl/ClONO₂ partitioning and NOx availability.Future emission pathways. copernicus.org

Advanced Computational Modeling of this compound Reactions

The study of this compound's role in atmospheric chemistry has been significantly advanced by the application of sophisticated computational modeling techniques. These methods provide a molecular-level understanding of reaction mechanisms and kinetics that are often difficult to probe experimentally. High-level theoretical calculations and molecular dynamics simulations have been particularly instrumental in elucidating the complex reactions of this compound, especially those occurring on the surfaces of atmospheric aerosols.

High-Level Theoretical Calculations for this compound Reaction Kinetics

High-level theoretical calculations, particularly ab initio quantum chemistry methods, have become indispensable for investigating the reaction kinetics of this compound. These calculations solve the electronic Schrödinger equation to determine the potential energy surface of a reacting system, allowing for the characterization of reactants, transition states, and products.

One of the most critical reactions of this compound in the stratosphere is its hydrolysis on the surface of polar stratospheric cloud (PSC) ice particles:

ClONO₂ + H₂O → HOCl + HNO₃

Ab initio calculations have been employed to model this heterogeneous reaction. For instance, studies have used high-level methods to investigate the reaction of this compound with small water clusters, which serve as a model for the ice surface. osti.govacs.org These calculations have shown that as the number of water molecules in the cluster increases, the this compound molecule exhibits increased ionization of the O₂NO-Cl bond. acs.org This enhances the electrophilicity of the chlorine atom, making it more susceptible to a nucleophilic attack by a water molecule. acs.org For a cluster of six water molecules, which can be structured to resemble hexagonal ice, the hydrolysis of this compound to form H₃O⁺, NO₃⁻, and HOCl proceeds with virtually no energy barrier, suggesting that the reaction can occur spontaneously on PSC ice aerosols. acs.org

Researchers have also performed high-level ab initio calculations on systems composed of a single this compound molecule and a linear water tetramer to model the reaction probabilities on an ice surface without relying on experimental data. By calculating the rate constants for association, surface reaction, and desorption using variational transition state theory, they estimated the heterogeneous reaction probability. The calculated reaction barrier of 5.61 kcal/mol at the G2(MP2) level of theory is consistent with literature estimates. Furthermore, these theoretical models have been able to reproduce the negative temperature dependence of the reaction probability observed in laboratory experiments for similar reactions.

The effect of hydration on the reaction of this compound with hydrogen chloride (HCl) has also been a subject of theoretical investigation. Using the MP2/aug-cc-pVTZ level of theory, studies on ClONO₂·HCl·(H₂O)n clusters (where n = 0-3) have shown that the reaction barrier for the production of Cl₂ and HNO₃ is dramatically reduced with increasing hydration. researchgate.net For the trihydrate cluster (n=3), the barrier decreases to just 2.1 kcal/mol. researchgate.net

The table below summarizes key findings from high-level theoretical calculations on this compound reactions.

Reaction SystemComputational MethodKey FindingReference
ClONO₂ + (H₂O)n (n=3-8)High-level electronic structureWith increasing n, ClONO₂ shows increased ionization. For n=6, hydrolysis proceeds with essentially no barrier. acs.org
ClONO₂ + linear (H₂O)₄G2(MP2) // B3LYP/6-31+G(d)Calculated reaction barrier of 5.61 kcal/mol for hydrolysis.
ClONO₂ + HCl + (H₂O)n (n=0-3)MP2/aug-cc-pVTZReaction barrier for Cl₂ production decreases to 2.1 kcal/mol for n=3. researchgate.net
ClONO₂ HydrolysisMetadynamics-biased AIMDAt the air-water interface at 300 K, the hydrolysis has a near-barrierless activation energy of ~0.2 kcal/mol. This barrier increases to ~5.4 kcal/mol at 200 K. nih.gov

Ab initio molecular dynamics (AIMD) simulations, which combine quantum mechanical calculations of forces with classical mechanics for nuclear motion, have provided further insights. Metadynamics-biased AIMD simulations revealed that the hydrolysis of this compound is catalyzed at the air-water interface, with a very low activation barrier of approximately 0.2 kcal/mol at 300 K. nih.gov This suggests a reversible reaction at the interface. nih.gov Lowering the temperature to 200 K increases the activation barrier to about 5.4 kcal/mol. nih.gov

Emerging Research Areas and Unresolved Questions Regarding Chlorine Nitrate

Refinement of Spectroscopic Parameters and Cross-Sections for Enhanced Chlorine Nitrate (B79036) Retrieval

Accurate remote sensing of atmospheric chlorine nitrate is critically dependent on precise spectroscopic data. copernicus.orgcopernicus.orgresearchgate.net Mid-infrared emission and absorption spectroscopy have historically been the primary methods for such measurements, targeting the vibrational-rotational bands of ClONO2, notably around 779, 809, 1293, and 1735 cm⁻¹. copernicus.orgcopernicus.orgkit.edu However, the accuracy of retrievals from atmospheric spectra is limited by the quality of laboratory-measured absorption cross-sections. researchgate.netcopernicus.org

Recent research has focused on developing new, high-resolution infrared spectroscopic databases for this compound that cover the range of atmospheric temperatures and pressures. researchgate.net For instance, studies have provided new cross-section data for the ν4 and ν5 bands (around 780 cm⁻¹ and 540-580 cm⁻¹, respectively) under stratospheric conditions, which has helped to validate and improve the accuracy of retrieval profiles from both balloon-borne and satellite instruments. harvard.edu The temperature and pressure dependence of these cross-sections is a critical factor, as variations can be significant; for example, the cross-section in the Q-branch of ClONO2 at 780.2 cm⁻¹ can increase substantially as temperature drops.

Improved Understanding of Heterogeneous Reaction Efficiencies of this compound on Complex Aerosol Mixtures

The heterogeneous chemistry of this compound on the surfaces of atmospheric aerosols is a crucial sink for this molecule and a key step in the activation of chlorine, which leads to ozone destruction. copernicus.orgcopernicus.org While the high efficiency of the reaction between ClONO2 and hydrochloric acid (HCl) on polar stratospheric clouds (PSCs) is well-known, there are still unresolved questions regarding these processes on more complex and varied aerosol surfaces. noaa.gov

Research is increasingly focused on the efficiency of this compound uptake and reaction on different types of aerosols, such as sulfate (B86663) aerosols, mineral dust, and organic-containing particles, which are prevalent at various altitudes and latitudes. copernicus.orgnoaa.govconfex.com For instance, heterogeneous reactions on sulfate aerosols, particularly after volcanic eruptions which inject large amounts of sulfur into the stratosphere, can enhance chlorine activation at mid-latitudes. copernicus.orgnoaa.gov However, the efficiency of these reactions is highly dependent on temperature and aerosol composition. copernicus.org

An emerging area of study is the interaction of this compound with the complex aerosol mixtures found in the atmosphere, which can include sulfates, nitrates, and organic compounds. confex.comscholaris.ca The presence of ammonium (B1175870) nitrate in aerosols, particularly in the Asian Tropopause Aerosol Layer (ATAL), has been shown to significantly increase the available surface area for chemical reactions, which can alter chlorine partitioning and impact ozone chemistry. noaa.gov Further investigation into the uptake probabilities of this compound on these mixed-composition aerosols is necessary to accurately model atmospheric chemistry, especially in regions outside of the polar vortices. scholaris.ca

Characterization of this compound in Lower Stratospheric and Upper Tropospheric Chemical Processes

The upper troposphere and lower stratosphere (UTLS) is a dynamically and chemically complex region of the atmosphere. An important area of current research is the characterization of this compound's role in this region. copernicus.org High mixing ratios of ClONO2 in the upper troposphere are often a result of transport from the stratosphere, where it is more abundant. d-nb.info

Recent modeling studies suggest that heterogeneous chlorine chemistry, involving this compound, may occur in the tropical lowermost stratosphere, particularly in association with monsoon circulations. mit.eduresearchgate.net These circulations can transport pollutants and water vapor to altitudes where cold temperatures and liquid sulfate aerosols are present, creating conditions suitable for chlorine activation. mit.eduresearchgate.net The spatial and seasonal distribution of this compound in these regions could serve as an indicator of this heterogeneous processing, which may contribute to local ozone depletion. mit.edu

Furthermore, the formation of nitrate-containing aerosols in the UTLS, such as in the ATAL, has been shown to influence chlorine chemistry. noaa.gov The inclusion of nitrate aerosol formation in models can double the aerosol surface area density in certain regions, impacting the partitioning of chlorine species and the rate of ozone depletion. noaa.gov Understanding these processes is crucial, as changes in the UTLS, driven by climate variability, could alter the impact of chlorine chemistry in this sensitive region. d-nb.info

Development of Novel Detection Techniques for this compound with Enhanced Sensitivity and Spatial Resolution

Improving the measurement capabilities for this compound is essential for better constraining atmospheric models and understanding its distribution and chemistry. Historically, remote sensing using mid-infrared Fourier transform spectrometry from ground-based, balloon, aircraft, and satellite platforms has been the workhorse for ClONO2 detection. copernicus.orgelsevier.es

In-situ techniques have also been developed and continue to be refined for higher sensitivity and faster response times. copernicus.orgkit.edu These methods include thermal dissociation coupled with resonance fluorescence, which was among the first in-situ techniques, and more recently, mass spectrometry. copernicus.orgd-nb.inforesearchgate.net For example, the HALOX instrument uses a heated inlet to thermally dissociate ClONO2 into ClO, which is then detected by resonance fluorescence. researchgate.net Another airborne analyzer uses a combination of laser-induced resonance fluorescence for direct detection of nitrogen dioxide (NO2) and thermal dissociation with ultraviolet resonance fluorescence to measure ClONO2, providing measurements at intervals of approximately 35 seconds with a detection limit of 10 parts per trillion by volume (pptv). nasa.gov

Future developments are aimed at creating instruments with even greater sensitivity and higher spatial and temporal resolution. This would allow for a more detailed mapping of this compound's fine-scale structures, especially in dynamic regions like the UTLS and the edge of the polar vortex. copernicus.org Enhanced detection capabilities are also crucial for quantifying the impact of short-lived chlorine species and for better understanding the rapid chemical processing that can occur on aerosols.

Impact of Climate Variability and Extreme Events on this compound Distribution and Chemistry

Climate change is expected to increasingly influence future ozone levels, in part by altering the atmospheric conditions that affect this compound chemistry. noaa.gov Changes in stratospheric temperature, circulation, and water vapor content can all impact the formation and loss of ClONO2. For example, a projected cooling of the upper stratosphere due to increased greenhouse gases could alter reaction rates, while changes in the Brewer-Dobson circulation could affect the transport and distribution of this compound and other trace gases. noaa.gov

Extreme events, such as major volcanic eruptions, can have a significant impact on stratospheric chemistry by injecting large quantities of sulfate aerosols. copernicus.orgnoaa.gov These aerosols provide surfaces for heterogeneous reactions that convert chlorine reservoirs, including this compound, into active forms, potentially leading to ozone depletion at mid-latitudes. copernicus.orgnoaa.gov Similarly, intensifying wildfires can inject a variety of compounds, including biomass burning tracers and other aerosol precursors, into the stratosphere, with potential implications for this compound chemistry on these complex aerosol surfaces. confex.com

Understanding how climate variability and the frequency and intensity of extreme events will alter the distribution and chemical role of this compound is a key unresolved question. copernicus.org This requires sophisticated chemistry-climate models that can accurately represent the complex interactions between radiation, chemistry, and dynamics.

Role of this compound in Ozone Layer Recovery Scenarios

During the period of high chlorine loading, this compound chemistry, particularly its role in heterogeneous chlorine activation, was central to ozone hole formation. nasa.govodu.edu In the future, as stratospheric chlorine levels continue to fall, the relative importance of different chemical cycles will shift. copernicus.org For instance, the catalytic cycles involving nitrogen oxides (NOx) are expected to regain prominence in controlling stratospheric ozone. The interaction between chlorine and nitrogen chemistry, with ClONO2 as a key coupling species, will remain important. Nitric oxides can deactivate chlorine radicals by forming this compound, thereby reducing chlorine-catalyzed ozone loss.

However, the path to full ozone recovery is complicated by climate change. noaa.gov Factors such as increasing emissions of greenhouse gases like nitrous oxide (N2O) and methane (B114726) (CH4) will influence future ozone levels. copernicus.org The increasing influence of N2O, a source of ozone-destroying NOx, may become more significant as chlorine levels decline. Furthermore, the atmospheric concentrations of very short-lived substances containing chlorine, not controlled by the Montreal Protocol, are increasing, which could delay ozone recovery. nih.gov Accurately modeling the future evolution of the ozone layer therefore requires a comprehensive understanding of how the role of this compound will change in an atmosphere with decreasing levels of long-lived halocarbons but changing climatic conditions and emissions of other key trace gases. frontiersin.org

Q & A

Q. What are the primary synthetic routes for chlorine nitrate in laboratory settings, and how do reaction conditions influence product yield?

this compound is synthesized through termolecular reactions such as Cl₂O + N₂O₅ → 2ClONO₂ at 0°C . Alternative methods include ClF + HNO₃ → HF + ClONO₂, with strict control of stoichiometry and temperature to avoid side reactions (e.g., explosive decomposition). Product purity requires cryogenic trapping and distillation under inert atmospheres to isolate ClONO₂ from reactive intermediates .

Q. How does this compound contribute to stratospheric ozone depletion, particularly in polar regions?

ClONO₂ acts as a reservoir for reactive chlorine (Cl) and nitrogen (NOₓ). In polar stratospheric clouds (PSCs), heterogeneous reactions with HCl or H₂O on ice surfaces release Cl₂ and HOCl, which photolyze to produce ozone-destroying Cl radicals. This mechanism dominates during Antarctic spring, where low temperatures and PSC formation drive chlorine activation .

Q. What spectroscopic techniques are used to detect and quantify ClONO₂ in the atmosphere?

Fourier-transform infrared (FTIR) spectroscopy targets ClONO₂’s vibrational bands at 779, 809, and 1293 cm⁻¹ for remote sensing . Satellite instruments (e.g., ACE-FTS, MIPAS) and ground-based solar occultation measurements provide vertical profiles, while mass spectrometry and fluorescence techniques enable in situ detection .

Q. How does ClONO₂ interact with other halogen species in mid-latitude stratospheric chemistry?

ClONO₂ reacts with BrO to form BrCl and NO₃, cycling active halogens. This interplay modulates ozone loss efficiency, as BrO enhances ClO-driven catalytic cycles. Laboratory kinetic studies and global models quantify these interactions using rate constants from discharge-flow experiments (e.g., ClO + NO₂ + M → ClONO₂) .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

ClONO₂ is thermally unstable and explosively reacts with organics. Handling requires inert atmospheres (N₂/Ar), cryogenic storage, and explosion-proof equipment. Personal protective equipment (PPE) and fume hoods are mandatory due to toxic Cl₂ and NOₓ emissions during decomposition .

Advanced Research Questions

Q. How do uncertainties in N₂O₅ uptake coefficients affect modeled nitrate predictions in polluted urban environments?

The Community Multiscale Air Quality (CMAQ) model shows nitrate formation sensitivity to N₂O₅ hydrolysis on chloride-containing aerosols. Empirical uptake coefficients (γ) for N₂O₅ vary by orders of magnitude (0.001–0.1), impacting nocturnal nitrate overestimates. Parameterizations accounting for aerosol Cl⁻ and H₂O content (e.g., Bertram and Thornton, 2009) reduce discrepancies but require validation against field data .

Q. What experimental approaches resolve contradictions in ClONO₂ heterogeneous reaction rates on synthetic vs. atmospheric aerosols?

Discrepancies arise from lab-vs-field aerosol composition differences (e.g., pure ice vs. HNO₃-coated PSCs). Knudsen cell experiments using mixed-phase aerosols (H₂SO₄/HNO₃/H₂O) replicate stratospheric conditions, while cavity ring-down spectroscopy quantifies gas-phase product yields (e.g., Cl₂, HOCl) .

Q. How does ClONO₂ photolysis compete with thermal decomposition under varying atmospheric pressures?

ClONO₂ photolyzes at λ < 350 nm, producing Cl + NO₃ or ClO + NO₂. Quantum yield measurements via laser-induced fluorescence (LIF) show pressure dependence: at 20 km altitude, photolysis dominates (τ ≈ hours), while thermal decay (τ ≈ days) is negligible except in volcanic plumes with elevated temperatures .

Q. What role does ClONO₂ play in the “chlorine budget” of the upper troposphere-lower stratosphere (UTLS) region?

Q. How can isotopic labeling (e.g., ¹⁵NO₃) clarify ClONO₂’s role in nitrate aerosol formation pathways?

Isotopic tracer experiments in smog chambers differentiate ClONO₂-derived HNO₃ (via hydrolysis) from OH + NO₂ pathways. Accelerator mass spectrometry (AMS) quantifies ¹⁵N-enriched nitrate in PM₂.₅, isolating ClONO₂’s contribution to heterogeneous chemistry in urban haze .

Methodological Notes

  • Data Contradictions : Discrepancies in γ(N₂O₅) values necessitate multi-platform campaigns (e.g., aircraft, ground stations) to constrain model inputs .
  • Instrumentation : FTIR’s limited vertical resolution contrasts with limb-sounding satellites, requiring synergistic use for robust ClONO₂ climatologies .

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